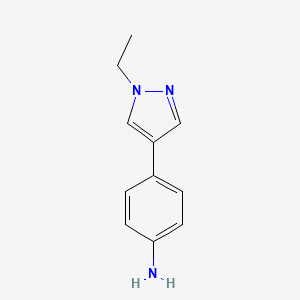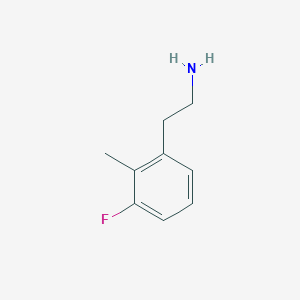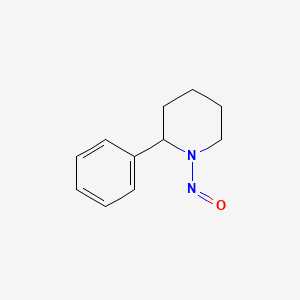![molecular formula C42H36N2 B12115090 N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a biphenyl core via nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-ylamine: This intermediate can be synthesized by reacting 9,9-dimethylfluorene with an amine source under suitable conditions.
Coupling with Biphenyl: The 9,9-dimethyl-9H-fluoren-2-ylamine is then coupled with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. Typical conditions include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine has several notable applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OPVs due to its excellent electronic properties and stability.
Photovoltaics: The compound is studied for its potential in enhancing the efficiency of organic solar cells.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry:
Wirkmechanismus
The mechanism by which N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows for efficient charge transport, making it an excellent material for use in electronic devices. It interacts with molecular targets such as electron donors and acceptors, facilitating charge transfer processes essential for the operation of OLEDs and OPVs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Known for its high hole mobility and stability.
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Another compound with similar electronic properties but different structural features.
Uniqueness
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of high thermal stability, excellent electronic properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C42H36N2 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
N-[4-[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C42H36N2/c1-41(2)37-11-7-5-9-33(37)35-23-21-31(25-39(35)41)43-29-17-13-27(14-18-29)28-15-19-30(20-16-28)44-32-22-24-36-34-10-6-8-12-38(34)42(3,4)40(36)26-32/h5-26,43-44H,1-4H3 |
InChI-Schlüssel |
WZLINIJTMPKQBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)
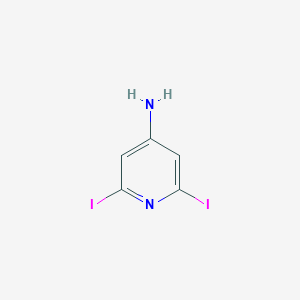
![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)
![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
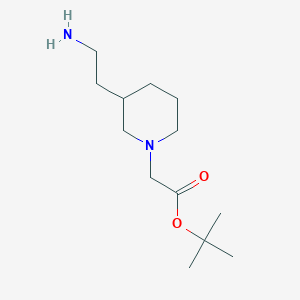
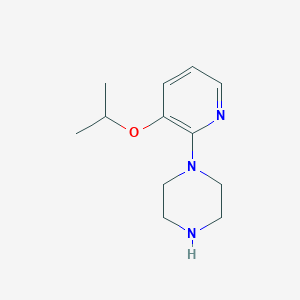
![Arsonic acid, [2-(acetylamino)phenyl]-](/img/structure/B12115057.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
